REACTION_CXSMILES
|
CO[C:3]1[C:7](OC)=[CH:6][S:5][CH:4]=1.[CH3:10][C@@H:11]([OH:15])[C@@H:12]([OH:14])[CH3:13].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(Cl)Cl>C1(C)C=CC=CC=1>[CH3:10][CH:11]1[O:15][C:3]2=[CH:4][S:5][CH:6]=[C:7]2[O:14][CH:12]1[CH3:13]
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Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CSC=C1OC
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[C@H]([C@H](C)O)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the organic phase washed with a 1M aqueous solution of sodium hydrogen carbonate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous magnesium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This resulted in a mixture of cis and trans product that
|
Type
|
CUSTOM
|
Details
|
could be separated by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(OC=2C(O1)=CSC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 21.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |